

Application Notes and Protocols for Developing PROTACs with a PEG12 Linker

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Compound of Interest

Compound Name: *m*-PEG12-COO-propanoic acid

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Introduction

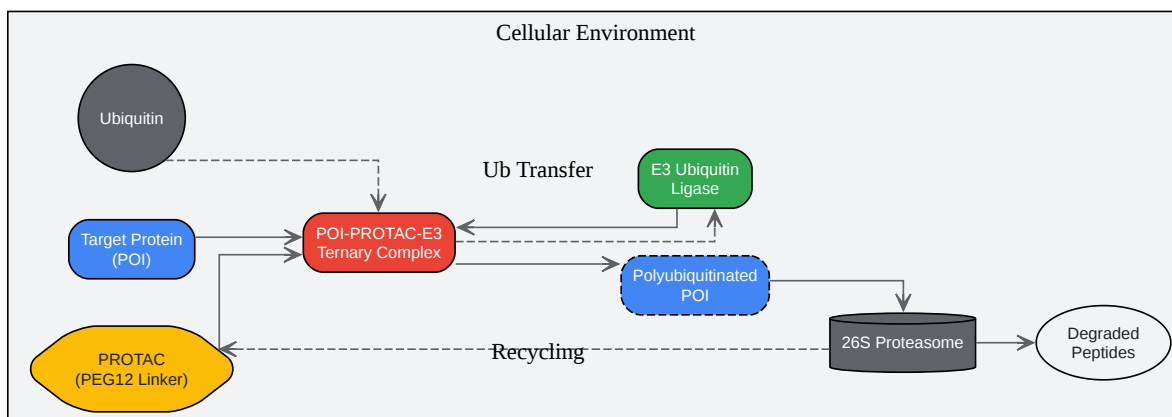
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.[3]

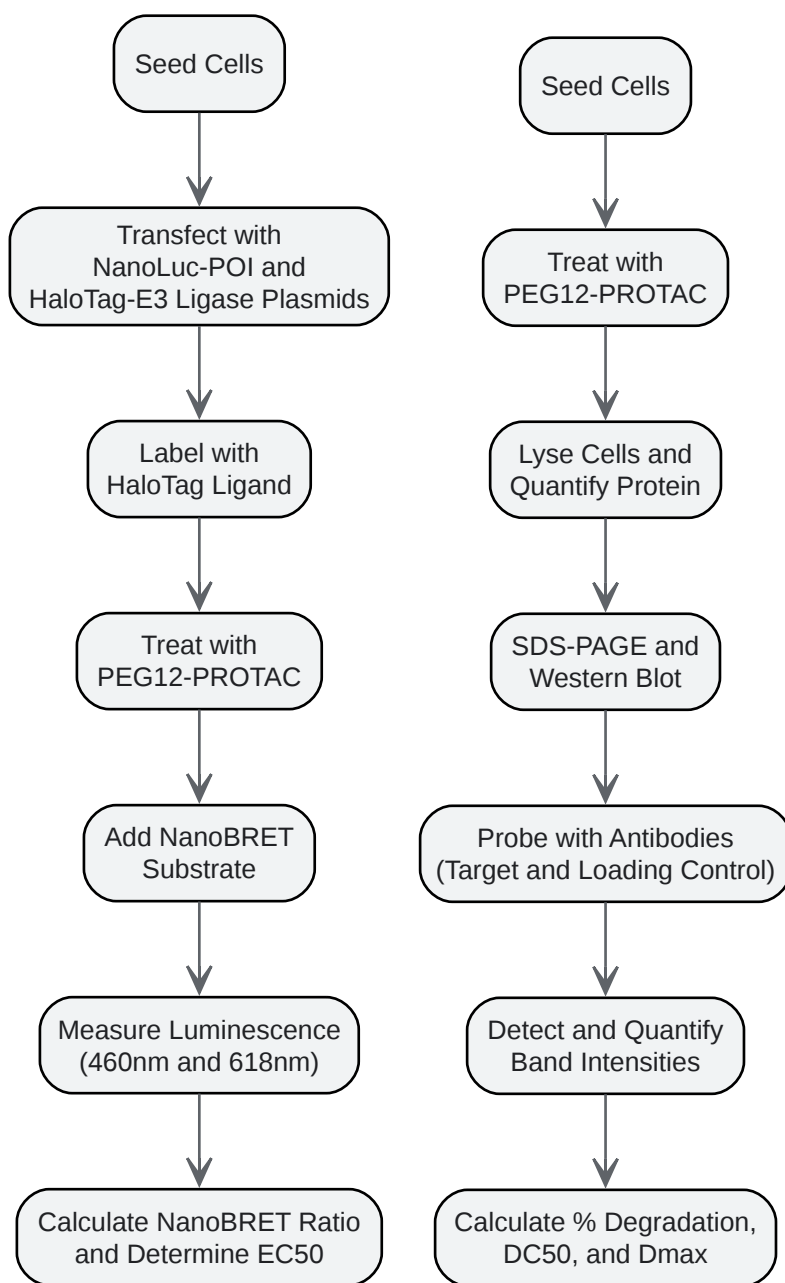
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate the physicochemical properties of the molecule.[3] A PEG12 linker, composed of 12 ethylene glycol units, offers a specific length and flexibility that can be optimal for inducing the degradation of certain target proteins. These application notes provide a comprehensive guide to the development and evaluation of PROTACs incorporating a PEG12 linker.

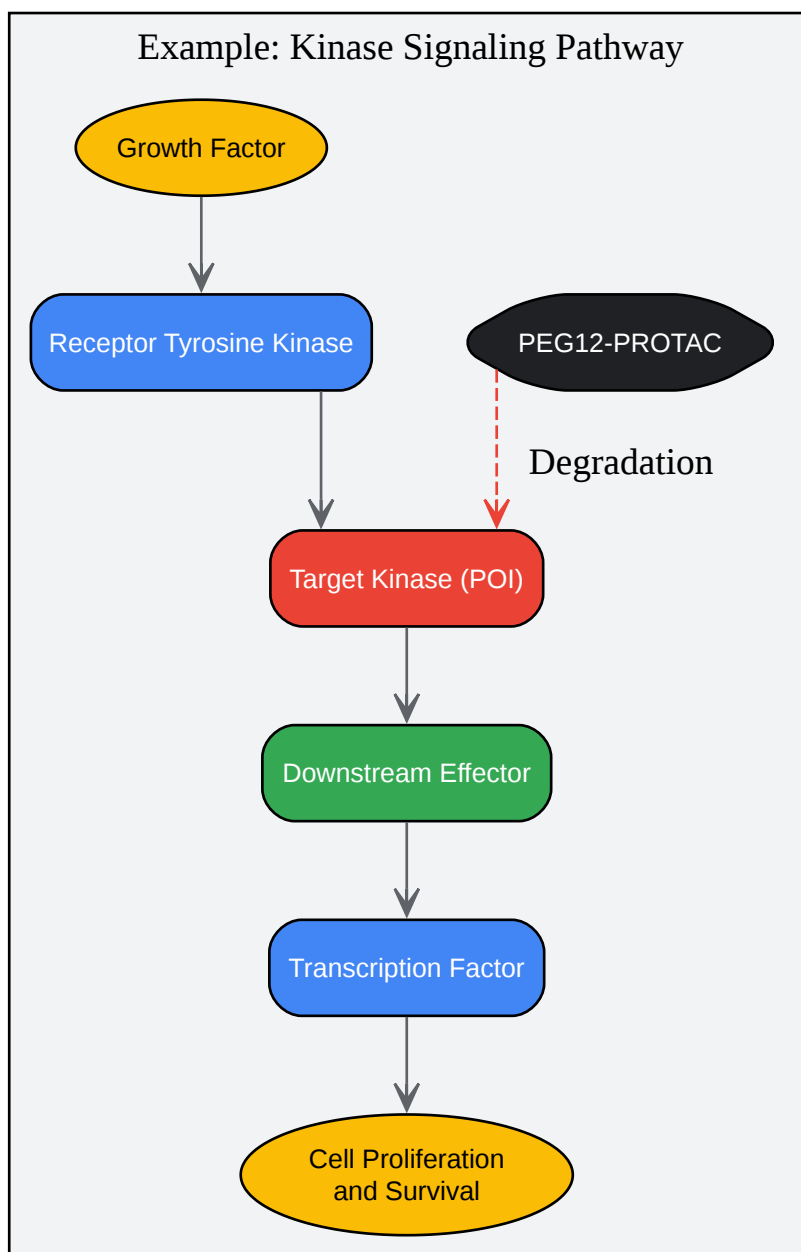
Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated

protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation, acting as a catalyst.







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References

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- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
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